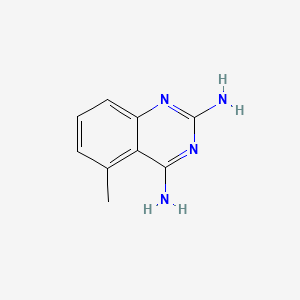
5-methylquinazoline-2,4-diamine
Descripción general
Descripción
5-Methylquinazoline-2,4-diamine is a heterocyclic organic compound with the molecular formula C9H10N4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methylquinazoline-2,4-diamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-6-methylbenzonitrile with chloroformamidine hydrochloride in the presence of a solvent such as 2-methoxyethyl ether. The reaction typically proceeds under heating conditions, yielding the desired product .
Industrial Production Methods
Industrial production of this compound often involves multi-step reactions. For example, a two-step process can be employed where the first step involves the reduction of 2-nitroaniline to 1,2-diamine, followed by cyclization with a suitable reagent to form the quinazoline ring .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on charcoal for reduction, and chloroformamidine hydrochloride for cyclization reactions. Typical conditions involve heating and the use of solvents like ethanol or 2-methoxyethyl ether .
Major Products Formed
The major products formed from these reactions include various substituted quinazolines and amine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Aplicaciones Científicas De Investigación
5-Methylquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound, which lacks the methyl and amino substitutions.
2,4-Diaminoquinazoline: Similar structure but without the methyl group.
5-Methylquinazoline: Lacks the amino groups at positions 2 and 4
Uniqueness
5-Methylquinazoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino groups and the methyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
27018-14-0 |
|---|---|
Fórmula molecular |
C9H10N4 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-methylquinazoline-2,4-diamine |
InChI |
InChI=1S/C9H10N4/c1-5-3-2-4-6-7(5)8(10)13-9(11)12-6/h2-4H,1H3,(H4,10,11,12,13) |
Clave InChI |
SOYZWGONXBBNMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C(N=C2N)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
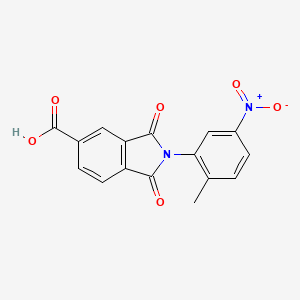
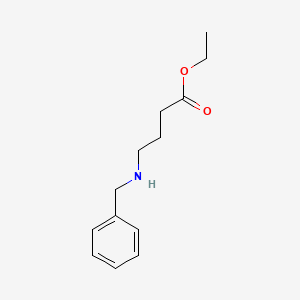

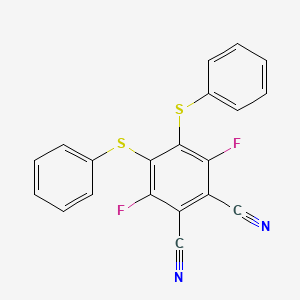
![N,N-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B8788264.png)
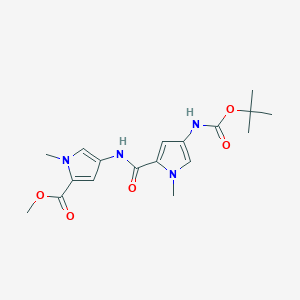



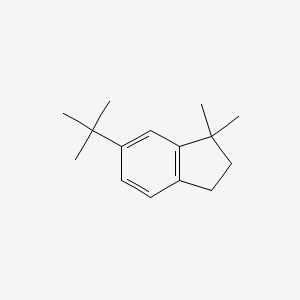

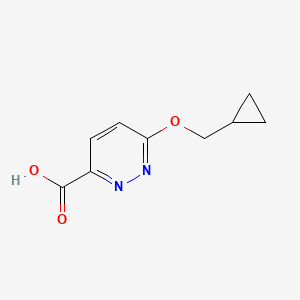
![5-tert-Butyl 1-ethyl 3-iodo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B8788307.png)

